

Discovery and development of 15(S)-Latanoprost

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An In-depth Technical Guide to the Discovery and Development of 15(S)-Latanoprost

Introduction

Latanoprost is a prostaglandin F2α analogue renowned for its efficacy in treating open-angle glaucoma and ocular hypertension.[1][2][3][4] Its primary therapeutic action lies in reducing intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1][2][5] Latanoprost is the isopropyl ester prodrug of 15(R)-latanoprost acid, its biologically active form. [5][6] The stereochemistry at the C-15 position is critical for its pharmacological activity. This guide delves into the discovery, development, and pharmacological profile of Latanoprost, with a specific focus on the 15(S) stereoisomer, which has been instrumental in elucidating the structure-activity relationship and stereochemical requirements for the prostaglandin F (FP) receptor.[7]

Discovery and Rationale for Development

The development of Latanoprost was rooted in the understanding that endogenous prostaglandins play a role in regulating intraocular pressure. Early research demonstrated that PGF2 α could lower IOP, but its clinical utility was hampered by side effects such as irritation and conjunctival hyperemia. This prompted the search for synthetic PGF2 α analogues with a more favorable therapeutic index.

The key innovation in the development of Latanoprost was the synthesis of phenyl-substituted prostaglandin analogues. This structural modification led to a more selective interaction with



the FP receptor, enhancing the IOP-lowering effect while reducing side effects. The 15(R) configuration of the hydroxyl group on the alpha chain was identified as crucial for potent agonist activity at the FP receptor. In contrast, the 15(S) isomer, **15(S)-Latanoprost** (also known as 15-epi Latanoprost), exhibited significantly lower potency, highlighting the strict stereochemical requirements for receptor binding and activation.[7][8][9]

Synthesis and Stereocontrol

The synthesis of Latanoprost is a complex process that requires precise stereochemical control to yield the desired 15(R) isomer. A common synthetic strategy involves the use of a chiral precursor, such as the Corey lactone, which establishes the correct stereochemistry of the cyclopentane ring.[10][11] The introduction of the alpha and omega side chains is achieved through a series of reactions, including Wittig or Horner-Wadsworth-Emmons reactions.

A critical step in the synthesis is the stereoselective reduction of a ketone intermediate to form the hydroxyl group at the C-15 position.[10] The use of chiral reducing agents is essential to favor the formation of the 15(R) alcohol. Inadequate control during this step can lead to the formation of the 15(S) diastereomer as an impurity.[12] Advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC), were initially required to separate the 15(R) and 15(S) isomers.[10] However, improved synthetic processes have been developed to minimize the formation of the 15(S) isomer, involving crystallization of key intermediates to achieve high optical purity.[10][11]

Pharmacology Mechanism of Action

Latanoprost is administered as an isopropyl ester prodrug to enhance its corneal penetration. [5][6] In the cornea, esterases hydrolyze the prodrug to its biologically active form, latanoprost acid.[5][6] Latanoprost acid is a selective agonist of the prostaglandin F2 α (FP) receptor, a G-protein-coupled receptor (GPCR).[1][5][13]

Activation of the FP receptor initiates a signaling cascade primarily through the Gq protein pathway.[14][15] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[14][15] IP3 triggers the release of intracellular calcium, while DAG



activates protein kinase C (PKC). This signaling cascade is believed to contribute to the remodeling of the extracellular matrix in the ciliary muscle and sclera.[2][5][6]

Pharmacodynamics

The primary pharmacodynamic effect of latanoprost acid is the reduction of IOP. This is achieved by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][5] The remodeling of the extracellular matrix, mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-3, and MMP-9, leads to a decrease in the hydraulic resistance of the uveoscleral outflow pathway.[5][6][16] This facilitates the drainage of aqueous humor from the anterior chamber of the eye. The IOP-lowering effect of Latanoprost begins 3 to 4 hours after administration, with the maximum effect observed after 8 to 12 hours.[1][6] The effect is sustained for at least 24 hours, allowing for once-daily dosing.[1][6]

Pharmacokinetics

- Absorption: Latanoprost is well-absorbed through the cornea. Peak concentrations of latanoprost acid in the aqueous humor are reached approximately 2 hours after topical administration.[5][6]
- Distribution: The volume of distribution of latanoprost is approximately 0.16 L/kg.[5][13]
- Metabolism: After hydrolysis in the cornea, the small amount of latanoprost acid that reaches
 the systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2dinor and 1,2,3,4-tetranor metabolites.[1][6][13]
- Excretion: The metabolites are primarily excreted via the kidneys.[1][6] Approximately 88% of a topically administered dose is recovered in the urine.[1][6] The plasma elimination half-life is short, around 17 minutes.[1][6]

The Role and Activity of 15(S)-Latanoprost

The 15(S) stereoisomer of Latanoprost has been pivotal in understanding the pharmacology of prostaglandin analogues. While structurally very similar to the clinically used 15(R) isomer, **15(S)-Latanoprost** is significantly less potent as an FP receptor agonist.[7][8] This difference in potency underscores the high degree of stereospecificity of the FP receptor binding pocket.



Studies have shown that the free acid of **15(S)-Latanoprost** has a lower binding affinity for the FP receptor compared to the free acid of **15(R)-Latanoprost**.[8][9] This reduced affinity translates to a diminished ability to lower IOP. For instance, a 3 µg dose of **15(S)-Latanoprost** resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a substantially smaller effect than that observed with **15(R)-Latanoprost**.[8][9] Consequently, **15(S)-Latanoprost** serves as a valuable research tool for probing the structural requirements of the FP receptor and as a critical reference standard for assessing the purity of Latanoprost drug substance.[7][9]

Quantitative Data

Table 1: Receptor Binding Affinity

Compound	Receptor	Assay System	IC50 (nM)
Latanoprost Acid (15R)	FP	Cat iris sphincter muscle	3.6[8][17]
15(S)-Latanoprost Acid	FP	Cat iris sphincter muscle	24[8][17]

Table 2: Pharmacokinetic Parameters of Latanoprost

Parameter	Value	
Peak Concentration in Aqueous Humor	15-30 ng/mL[5][13]	
Time to Peak Concentration (Aqueous Humor)	~2 hours[5][6]	
Plasma Elimination Half-life	17 minutes[1][6]	
Systemic Clearance	7 mL/min/kg[6]	
Volume of Distribution	0.16 ± 0.02 L/kg[5][13]	
Urinary Excretion (of metabolites)	~88% after topical administration[1][6]	

Table 3: Clinical Efficacy of Latanoprost 0.005% Ophthalmic Solution



Study	Duration	Baseline IOP (mmHg)	IOP Reduction from Baseline	Comparator
Alm et al. (Phase	6 months	Not Specified	31-35%[18]	Timolol 0.5%
Meta-analysis	6 months	Not Specified	7.7 mmHg	Timolol 0.5% (6.5 mmHg reduction)[18]
Latanoprost monotherapy review	1-12 months	Not Specified	22-39%[3]	N/A
Normal Tension Glaucoma Study	11 months (avg)	16.9 mmHg (avg diurnal)	17% (avg diurnal)[19]	Control

Experimental ProtocolsFP Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of test compounds for the FP receptor.

Methodology:

- Tissue Preparation: Iris sphincter muscles are dissected from cat eyes and homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction containing the FP receptors.
- Radioligand Binding: The membrane preparation is incubated with a radiolabeled prostaglandin, such as [³H]-PGF2α, at a fixed concentration.
- Competitive Binding: The incubation is performed in the presence of varying concentrations
 of the unlabeled test compounds (e.g., latanoprost acid, 15(S)-latanoprost acid).
- Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is quantified using a liquid scintillation counter.



• Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

In Vivo IOP Reduction in Animal Models

Objective: To evaluate the IOP-lowering efficacy of test compounds in a relevant animal model.

Methodology:

- Animal Model: Cynomolgus monkeys or New Zealand White rabbits are commonly used.
 Animals are acclimatized and baseline IOP is measured.
- Drug Administration: A single drop of the test compound formulation (e.g., 15(S)-Latanoprost at a specific concentration) is administered topically to one eye of each animal.
 The contralateral eye may receive a vehicle control.
- IOP Measurement: IOP is measured at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer.
- Data Analysis: The change in IOP from baseline is calculated for each time point. The mean IOP reduction for the treated group is compared to the vehicle-treated group to determine the efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.

Phase 3 Clinical Trial for IOP Reduction

Objective: To evaluate the safety and efficacy of a Latanoprost formulation in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).

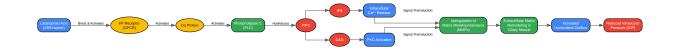
Methodology:

- Study Design: A prospective, randomized, multicenter, observer-masked, parallel-group study.[20]
- Patient Population: Patients (aged ≥18 years) with a diagnosis of POAG or OHT and an IOP above a specified threshold (e.g., ≥ 21 mmHg).[20]



- Randomization and Masking: Patients are randomly assigned to receive either the test formulation (e.g., Latanoprost 0.005%) or a comparator (e.g., Timolol 0.5% or another Latanoprost formulation). The observer measuring IOP is masked to the treatment allocation.
 [20]
- Treatment Regimen: Patients self-administer one drop of the assigned medication in the affected eye(s) once daily (typically in the evening) for a specified duration (e.g., 3 to 6 months).
- Efficacy Endpoint: The primary efficacy endpoint is the mean change in diurnal IOP from baseline at specified follow-up visits (e.g., week 2, week 6, month 3).[21] IOP is measured at multiple time points during the day (e.g., 8 AM, 10 AM, 4 PM).[20]
- Safety Assessments: Safety is evaluated through the monitoring of adverse events, ophthalmic examinations (including slit-lamp biomicroscopy), and visual acuity testing.
- Statistical Analysis: The mean change in IOP between the treatment groups is compared using appropriate statistical methods (e.g., ANCOVA) to determine non-inferiority or superiority.

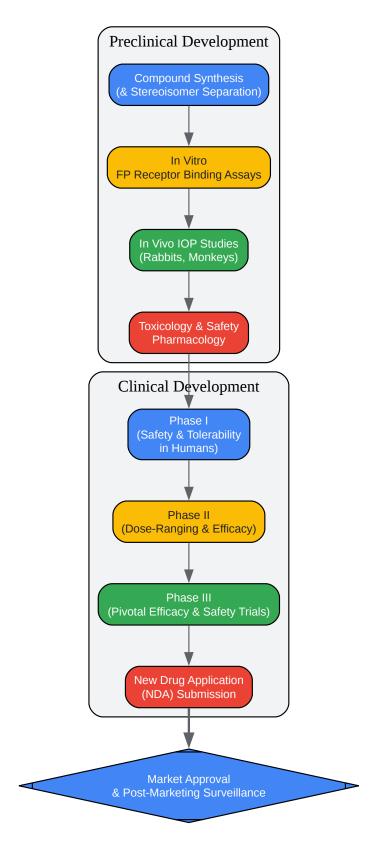
Visualizations



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Caption: FP Receptor Signaling Pathway for IOP Reduction.

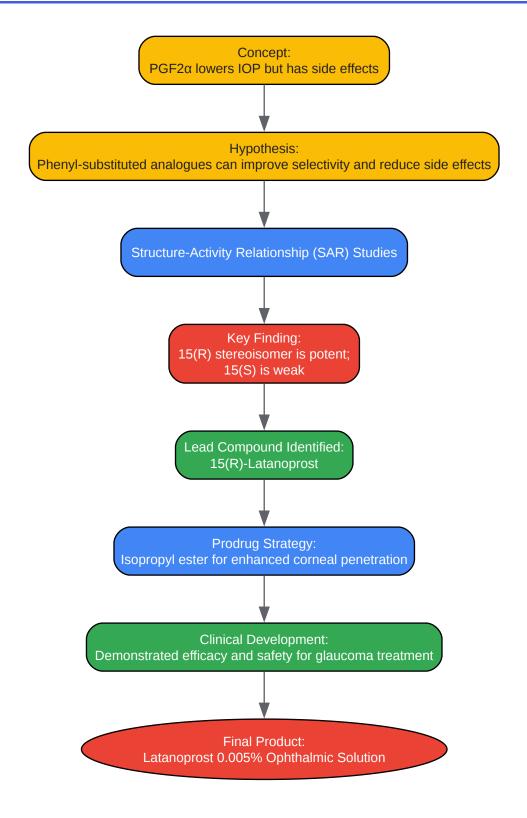




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Caption: Latanoprost Development and Experimental Workflow.





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Caption: Logical Progression in Latanoprost's Discovery.

Conclusion



The discovery and development of Latanoprost marked a significant advancement in the medical management of glaucoma. Through rational drug design, focusing on phenyl-substituted prostaglandin $F2\alpha$ analogues, researchers were able to create a potent and selective FP receptor agonist with a favorable safety profile. The study of the 15(S) stereoisomer was crucial in this process, providing invaluable insights into the strict stereochemical requirements for high-affinity binding to the FP receptor and subsequent pharmacological activity. This detailed understanding of the structure-activity relationship not only led to the successful development of Latanoprost but also paved the way for a new class of highly effective antiglaucoma medications.

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References

- 1. Latanoprost Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Latanoprost A Lasting Glaucoma Breakthrough | Glaucoma Australia [glaucoma.org.au]
- 4. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latanoprost | C26H40O5 | CID 5311221 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Latanoprost StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer Ask this paper | Bohrium [bohrium.com]
- 13. go.drugbank.com [go.drugbank.com]







- 14. academic.oup.com [academic.oup.com]
- 15. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 16. Development of a conjunctival contact—type drug delivery device for latanoprost using hyaluronic acid PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compound 15(S)-Latanoprost Chemdiv [chemdiv.com]
- 18. Latanoprost in the treatment of glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 19. Long term effect of latanoprost on intraocular pressure in normal tension glaucoma PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preservative-Free versus Benzalkonium Chloride—Preserved Latanoprost Ophthalmic Solution in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: A Phase 3 US Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
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